molecular formula C13H7F2NO B6375970 2-Cyano-5-(2,3-difluorophenyl)phenol, 95% CAS No. 1261998-64-4

2-Cyano-5-(2,3-difluorophenyl)phenol, 95%

Cat. No. B6375970
CAS RN: 1261998-64-4
M. Wt: 231.20 g/mol
InChI Key: ASZBQHJPCUOFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-5-(2,3-difluorophenyl)phenol, 95% (2C5DFP) is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that has been used in various fields of science, including chemistry, biochemistry, and pharmacology. The compound has been used to synthesize a variety of compounds and to study the molecular mechanisms of various biological processes.

Scientific Research Applications

2-Cyano-5-(2,3-difluorophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used to study the molecular mechanisms of various biological processes, including those involved in the regulation of gene expression, the regulation of protein synthesis, and the regulation of cell signaling pathways. It has also been used to study the structure and function of membrane proteins, as well as to study the structure and function of enzymes. In addition, 2-Cyano-5-(2,3-difluorophenyl)phenol, 95% has been used to study the structure and function of proteins involved in the metabolism of drugs, as well as to study the structure and function of proteins involved in the transport of drugs across cell membranes.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(2,3-difluorophenyl)phenol, 95% is not fully understood. However, it is believed that the compound binds to certain proteins, such as those involved in the regulation of gene expression and protein synthesis, and modulates their activity. In addition, 2-Cyano-5-(2,3-difluorophenyl)phenol, 95% has been shown to interact with certain enzymes, such as those involved in the metabolism of drugs, and to modulate their activity.
Biochemical and Physiological Effects
2-Cyano-5-(2,3-difluorophenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as those involved in the metabolism of drugs, and to modulate the activity of certain proteins, such as those involved in the regulation of gene expression. In addition, 2-Cyano-5-(2,3-difluorophenyl)phenol, 95% has been shown to have an inhibitory effect on the activity of certain membrane proteins, such as those involved in the transport of drugs across cell membranes.

Advantages and Limitations for Lab Experiments

2-Cyano-5-(2,3-difluorophenyl)phenol, 95% is a useful compound for a variety of laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, it is a relatively non-toxic compound and is relatively inexpensive. However, it is important to note that 2-Cyano-5-(2,3-difluorophenyl)phenol, 95% is not soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 2-Cyano-5-(2,3-difluorophenyl)phenol, 95% in scientific research. For example, it could be used to study the structure and function of proteins involved in the regulation of gene expression, the regulation of protein synthesis, and the regulation of cell signaling pathways. In addition, it could be used to study the structure and function of membrane proteins, as well as to study the structure and function of enzymes. Finally, 2-Cyano-5-(2,3-difluorophenyl)phenol, 95% could be used to study the structure and function of proteins involved in the metabolism of drugs, as well as to study the structure and function of proteins involved in the transport of drugs across cell membranes.

Synthesis Methods

2-Cyano-5-(2,3-difluorophenyl)phenol, 95% can be synthesized from the reaction of 2-cyanophenol and 2,3-difluorophenyl bromide. The reaction is performed in an aqueous solution of sodium hydroxide and is catalyzed by sodium hydroxide. The reaction is complete in approximately two hours and yields a 95% pure product. The reaction can be monitored by thin-layer chromatography (TLC).

properties

IUPAC Name

4-(2,3-difluorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO/c14-11-3-1-2-10(13(11)15)8-4-5-9(7-16)12(17)6-8/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZBQHJPCUOFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684735
Record name 2',3'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(2,3-difluorophenyl)phenol

CAS RN

1261998-64-4
Record name [1,1′-Biphenyl]-4-carbonitrile, 2′,3′-difluoro-3-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261998-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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